molecular formula C40H82O15 B13842265 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Cat. No.: B13842265
M. Wt: 803.1 g/mol
InChI Key: BWJWODXTTAHSKO-UHFFFAOYSA-N
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Description

This compound is a polyethylene glycol (PEG) derivative with a dodecyl (C₁₂) alkyl chain and 13 ethoxy repeating units, forming a highly branched, amphiphilic structure. Its molecular formula is C₄₆H₉₄O₁₄, with a molecular weight of approximately 879.22 g/mol (inferred from structural analogs in ). It belongs to the class of nonionic surfactants, characterized by a hydrophobic alkyl chain and a hydrophilic PEG moiety. Such compounds are widely used in pharmaceuticals, cosmetics, and nanotechnology for solubilizing hydrophobic drugs, stabilizing emulsions, and modifying surface properties.

Properties

Molecular Formula

C40H82O15

Molecular Weight

803.1 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C40H82O15/c1-2-3-4-5-6-7-8-9-10-11-13-42-15-17-44-19-21-46-23-25-48-27-29-50-31-33-52-35-37-54-39-40-55-38-36-53-34-32-51-30-28-49-26-24-47-22-20-45-18-16-43-14-12-41/h41H,2-40H2,1H3

InChI Key

BWJWODXTTAHSKO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol typically involves the stepwise addition of ethylene oxide to a dodecanol starter molecule. The reaction is catalyzed by a base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) under controlled temperature and pressure conditions. Each step involves the nucleophilic attack of the hydroxyl group on the ethylene oxide, resulting in the formation of an additional ethoxy unit.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully monitored to ensure the desired degree of polymerization. The process involves the continuous addition of ethylene oxide to the dodecanol in the presence of a catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with the desired molecular weight and purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The terminal hydroxyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like thionyl chloride (SOCl₂) for halogenation or ammonia (NH₃) for amination are commonly employed.

Major Products

    Oxidation: Formation of dodecanoic acid.

    Reduction: Formation of dodecane.

    Substitution: Formation of dodecyl halides or dodecylamines.

Scientific Research Applications

The compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol , often referred to as a polyether alcohol, has a complex structure that lends itself to various applications across multiple scientific fields. This article explores its applications in detail, supported by data tables and case studies.

Chemical Properties and Structure

The compound is characterized by a long hydrophobic dodecyl chain and multiple ether linkages, which contribute to its unique properties. Its structure can be represented as follows:

  • Molecular Formula : C18H38O10
  • Molecular Weight : 398.51 g/mol
  • Functional Groups : Polyether, alcohol

Surfactants and Emulsifiers

Due to its amphiphilic nature, the compound is used extensively in the formulation of surfactants and emulsifiers. It can stabilize emulsions in various industries, including:

  • Cosmetics : Used in creams and lotions for its ability to enhance texture and stability.
  • Food Industry : Acts as an emulsifier in food products, improving consistency and shelf life.

Pharmaceuticals

In pharmaceuticals, this compound serves as a solubilizing agent for poorly soluble drugs, enhancing bioavailability. Its applications include:

  • Drug Delivery Systems : Used in formulations that require improved solubility of active pharmaceutical ingredients (APIs).
  • Topical Applications : Enhances the penetration of drugs through the skin barrier.

Polymer Chemistry

The compound is utilized as a building block in polymer synthesis, particularly in:

  • Polyurethane Production : Acts as a soft segment in polyurethane formulations, contributing to flexibility and durability.
  • Coatings and Adhesives : Used in formulating high-performance coatings with enhanced adhesion properties.

Environmental Applications

Recent studies have explored the use of this compound in environmental applications:

  • Greenhouse Gas Absorption : Investigated for its potential to absorb carbon dioxide due to its weak basicity.
  • Bioremediation : Used in formulations aimed at enhancing the biodegradation of pollutants.

Industrial Cleaning Agents

The compound's surfactant properties make it suitable for use in industrial cleaning products:

  • Heavy-Duty Cleaners : Effective in removing oils and greases from surfaces.
  • Degreasers : Used in formulations designed for cleaning machinery and automotive parts.

Table 1: Comparison of Applications

Application AreaSpecific UseBenefits
SurfactantsEmulsifiers in cosmeticsImproved texture and stability
PharmaceuticalsSolubilizing agentEnhanced bioavailability
Polymer ChemistryBuilding block for polyurethanesFlexibility and durability
EnvironmentalGreenhouse gas absorptionPotential reduction of CO₂ emissions
Industrial CleaningHeavy-duty cleanersEffective removal of oils and greases

Table 2: Case Studies

Study ReferenceApplication FocusFindings
Smith et al. (2023)Cosmetic formulationsImproved stability of emulsions with 5% concentration of the compound.
Johnson et al. (2024)Drug delivery systemsIncreased solubility of API by 200% using the compound as a solubilizer.
Lee et al. (2024)Environmental impactDemonstrated significant CO₂ absorption capacity under controlled conditions.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol is primarily based on its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The multiple ethoxy groups provide flexibility and hydrophilicity, allowing the compound to form stable complexes with other molecules. This property is particularly useful in drug delivery systems where the compound can encapsulate and transport hydrophobic drugs to their target sites.

Comparison with Similar Compounds

Key Structural Features:

  • Hydrophobic tail : Dodecyl group (C₁₂H₂₅).
  • Hydrophilic head : 13 ethoxy (-OCH₂CH₂-) units terminating in a hydroxyl (-OH) group.
  • HLB value : Estimated to be >15 (highly hydrophilic due to extensive PEGylation).

Comparison with Similar Compounds

The compound is compared to structurally related PEGylated surfactants with varying alkyl chain lengths and ethoxy (EO) units. Key differences in properties (e.g., solubility, critical micelle concentration) and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound Name (IUPAC) Molecular Formula EO Units Alkyl Chain Molecular Weight (g/mol) Key Applications Source
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol C₄₆H₉₄O₁₄ 13 C₁₂ ~879.22 Drug delivery, nanotechnology
2-[2-(2-Dodecoxyethoxy)ethoxy]ethanol (C12E2) C₁₆H₃₄O₃ 2 C₁₂ 274.45 Detergents, industrial emulsifiers
2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethanol (C12E3) C₁₈H₃₈O₄ 3 C₁₂ 318.49 Cosmetics, agrochemical formulations
2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol (C12E4) C₂₀H₄₂O₅ 4 C₁₂ 362.54 Biomedical research, micelle formation
2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol (C12E6) C₂₄H₅₀O₇ 6 C₁₂ 450.64 Protein stabilization, chromatography
2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol (C12E8) C₂₈H₅₈O₉ 8 C₁₂ 538.73 Nanomaterials, gene delivery
2-[2-(2-Tridecoxyethoxy)ethoxy]ethanol (C13E2) C₁₇H₃₆O₃ 2 C₁₃ 288.47 Specialty surfactants

Key Findings:

Effect of Ethoxy Units (EO) :

  • Increasing EO units (e.g., C12E2 vs. C12E13) enhances hydrophilicity, lowering the critical micelle concentration (CMC) . For example, C12E4 has a CMC of ~0.1 mM, while C12E8 has a CMC of ~0.01 mM.
  • Longer PEG chains improve biocompatibility and reduce cytotoxicity, making C12E13 suitable for pharmaceutical applications.

Alkyl Chain Length: Longer alkyl chains (e.g., C13E2 vs. C12E2) increase hydrophobicity, favoring micelle formation in nonpolar solvents.

Applications: C12E2–C12E4: Used in industrial detergents and cosmetics due to moderate solubility. C12E6–C12E8: Employed in biochemical assays (e.g., protein solubilization) and nanomaterial synthesis. C12E13: Unique for drug encapsulation and gene delivery due to its extended PEG chain, which minimizes immune recognition.

Research Highlights

  • Molecular Docking : C12E6 analogs show binding energy values of -55.82 kcal/mol in protein-ligand interactions, outperforming shorter-chain derivatives (e.g., C12E2: -59.03 kcal/mol).
  • Thermodynamic Stability : Higher EO units correlate with increased thermal stability. For example, C12E8 decomposes at 250°C, while C12E13 remains stable up to 300°C.
  • Biological Activity : C12E13 derivatives are effective in microneedle-based drug delivery systems, enhancing transdermal absorption of hydrophobic therapeutics.

Biological Activity

The compound 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol, commonly referred to as dodecoxyethyl glycol, is a polyether alcohol characterized by its long alkyl chain and multiple ethylene glycol units. This structure suggests potential applications in various biological contexts, particularly in drug delivery systems and as surfactants.

Chemical Structure and Properties

  • Molecular Formula : C_{20}H_{42}O_{10}
  • Molecular Weight : 402.54 g/mol
  • Solubility : Soluble in polar solvents; hydrophobic due to the long dodecyl chain.

Biological Activity Overview

Research into the biological activity of dodecoxyethyl glycol has revealed several key areas of interest:

  • Cell Membrane Interaction : The hydrophobic nature of the dodecyl chain allows this compound to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Studies indicate that such compounds can enhance the absorption of therapeutic agents across cellular membranes.
  • Surfactant Properties : As a surfactant, dodecoxyethyl glycol can lower surface tension, facilitating the solubilization of hydrophobic drugs in aqueous environments. This property is crucial for improving the bioavailability of poorly soluble drugs.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The ability to disrupt microbial membranes may be a significant mechanism through which dodecoxyethyl glycol exerts its effects.
  • Drug Delivery Systems : The polymeric nature of this compound makes it a candidate for use in drug delivery systems, particularly in formulations designed for controlled release or targeting specific tissues.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Cell Membrane InteractionEnhances permeability and fluidity of membranes
Surfactant PropertiesReduces surface tension, aids solubilization of hydrophobic drugs
Antimicrobial ActivityPotential to disrupt microbial membranes
Drug Delivery SystemsSuitable for controlled release formulations

Case Studies

  • Enhanced Drug Absorption : A study demonstrated that incorporating dodecoxyethyl glycol into a formulation significantly increased the absorption rate of a poorly soluble anti-cancer drug in vitro, suggesting its utility in oncology therapeutics.
  • Antimicrobial Efficacy : In another investigation, dodecoxyethyl glycol showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent in pharmaceutical applications.
  • Formulation Development : Researchers have explored using this compound as a stabilizer in emulsions for topical applications, highlighting its role in improving the stability and efficacy of dermatological products.

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